CC(N(C(C)C)N=C1C)=C1CN
, and the InChI code is 1S/C9H17N3/c1-6(2)12-8(4)9(5-10)7(3)11-12/h6H,5,10H2,1-4H3
. 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine is a heterocyclic compound characterized by its molecular formula . This compound is a derivative of pyrazole, which is a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms. The compound's unique structure allows for diverse chemical reactivity and potential biological applications, making it a subject of interest in various scientific fields, including medicinal chemistry and material science.
This compound can be classified under organic compounds, specifically as an amine due to the presence of the amino group (). It is associated with pyrazole derivatives, which are known for their biological activities and utility in synthetic chemistry. The compound is often synthesized in laboratory settings for research purposes and may also be produced on an industrial scale for specific applications .
The synthesis of 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine can be accomplished through several methods. A common approach involves the reaction of 3,5-dimethylpyrazole with isopropylamine. This reaction typically requires a catalyst and is performed under controlled conditions to ensure complete conversion of reactants into products.
The molecular structure of 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine features a pyrazole ring substituted with an isopropyl group and an amine group. The structural formula can be represented as follows:
Key structural data includes:
1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine participates in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. These interactions can influence pathways such as signal transduction and gene expression regulation, contributing to its potential therapeutic effects .
While specific physical properties such as boiling point or melting point are not widely reported, the compound's solubility in organic solvents is expected due to its hydrophobic isopropyl group.
Key chemical properties include:
1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine has several applications in scientific research:
Pyrazole derivatives represent a privileged scaffold in medicinal chemistry due to their versatile pharmacological profiles and favorable drug-like properties. The 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine compound exemplifies this significance through its structural features that enable targeted molecular interactions. Pyrazole-containing compounds demonstrate remarkable biological diversity, including applications as kinase inhibitors, G-protein-coupled receptor modulators, and enzyme antagonists. The core pyrazole ring serves as a bioisostere for various heterocyclic systems, allowing pharmacokinetic optimization while retaining target affinity [9].
The specific substitution pattern of 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine enhances its potential for central nervous system (CNS) drug development. The methylamine moiety (-CH₂NH₂) at the 4-position provides a flexible functionalization point for amide formation or Schiff base synthesis, facilitating the creation of targeted libraries for high-throughput screening. This structural adaptability has led to pyrazole derivatives appearing in several clinical candidates, including anxiolytics and anticonvulsants, demonstrating the framework's therapeutic relevance in neurological disorders [9].
Table 1: Notable Pyrazole Derivatives in Medicinal Applications
Compound Name | Molecular Formula | Key Structural Features | Therapeutic Area |
---|---|---|---|
1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine | C₉H₁₇N₃ | 4-methylamine, 1-isopropyl, 3,5-dimethyl | Neurological research |
1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-((1-isopropyl-1H-pyrazol-3-yl)methyl)methanamine | C₁₃H₂₂N₅ | Dual pyrazole system with methylene bridge | Enzyme modulation |
Celecoxib analogue | Varies | 1,3-diaryl substitution | COX-2 inhibition |
Pyrazofurin | C₁₀H₁₂N₄O₅ | C-nucleoside configuration | Antiviral research |
The strategic substitution pattern of 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine contributes significantly to its molecular properties and potential biological interactions. The 1-isopropyl group enhances lipophilicity (LogP ≈ 2.24) [8], promoting membrane permeability, while the 3,5-dimethyl substituents provide steric stabilization to the heterocyclic core. The critical aminomethyl arm (-CH₂NH₂) at the 4-position enables two key functions: (1) serving as a hydrogen bond donor/acceptor for target engagement and (2) providing a synthetic handle for structural diversification through amidation, reductive alkylation, or urea formation [6] [8].
The compound's three-dimensional conformation reveals how substituents influence electronic distribution. The 1-isopropyl group creates a steric barrier that forces the pyrazole ring out of coplanarity with attached systems, potentially enhancing selectivity for certain biological targets. Nuclear magnetic resonance studies of similar compounds indicate that the 4-aminomethyl substituent adopts a preferred orientation perpendicular to the ring plane, creating a distinctive molecular topology that influences binding pocket interactions. This spatial arrangement may explain the scaffold's efficacy in neurological targets where shape complementarity is crucial [9].
The electron-donating methyl groups at positions 3 and 5 increase the electron density of the pyrazole nitrogen atoms, enhancing their hydrogen-bond accepting capacity. This electronic modulation contributes to the compound's moderate basicity (pKa ≈ 8.2 for the amine group) and water solubility profile (approximately 14g/L at 20°C for analogous structures) [10], factors that significantly impact bioavailability and distribution properties.
The development of pyrazole-based therapeutics has evolved through distinct phases, beginning with simple heterocycles like 3,5-dimethylpyrazole (first synthesized in 1893) [10] to sophisticated derivatives such as 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine. This evolution reflects medicinal chemistry's response to the need for enhanced selectivity and reduced off-target effects in drug candidates. Early pyrazole medicinal chemistry focused primarily on anti-inflammatory applications, exemplified by phenylbutazone (1949), but soon expanded to diverse therapeutic areas as synthetic methodologies advanced [10].
The strategic incorporation of the aminomethyl group at the pyrazole 4-position represents a pivotal innovation in scaffold optimization. This modification, emerging prominently in the early 2000s, transformed pyrazole from a passive structural element to a functionalized building block capable of serving as a molecular tether for pharmacophore extension. The specific compound 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine (CAS: 1007540-98-8) [7] [8] exemplifies this evolution, where the methylamine substituent enables the creation of bifunctional molecules through conjugation with complementary pharmacophores.
Table 2: Physicochemical Properties of 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine
Property | Value | Measurement Method/Description |
---|---|---|
Molecular Formula | C₉H₁₇N₃ | Confirmed via elemental analysis |
Molecular Weight | 167.25 g/mol | Calculated exact mass |
IUPAC Name | (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine | Systematic nomenclature |
SMILES | CC(N(C(C)C)N=C1C)=C1CN | Canonical representation [2] [3] |
InChI Key | XHIVHOMPHCAFGV-UHFFFAOYSA-N | Unique identifier [2] [4] |
LogP | 2.24 | Predicted partition coefficient [8] |
Hydrogen Bond Donors | 1 (amine group) | Molecular descriptor |
Hydrogen Bond Acceptors | 3 | Ring nitrogens and amine [9] |
Modern synthetic approaches have dramatically improved the accessibility of complex pyrazole amines. Contemporary routes employ multistep sequences beginning with hydrazine and diketone condensations to form the pyrazole core, followed by selective N-alkylation using isopropyl halides, and culminating in reductive amination to install the 4-aminomethyl group [9]. This methodological evolution has enabled the production of previously inaccessible derivatives with improved drug-like properties, positioning pyrazole amines as critical components in the medicinal chemist's toolbox for addressing emerging therapeutic targets, particularly in neurological disorders where molecular flexibility and targeted delivery are paramount [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: